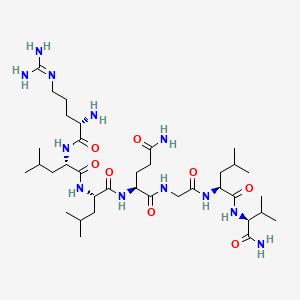
Secretin (21-27)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Secretin (21-27) is a peptide hormone that plays a crucial role in the regulation of water homeostasis and the pH levels in the duodenum. It is a segment of the full-length secretin peptide, which consists of 27 amino acids. Secretin is produced by the S cells of the duodenum and is involved in stimulating the secretion of bicarbonate from the pancreas and bile ducts, thereby neutralizing the acidic chyme entering the small intestine from the stomach .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Secretin (21-27) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.
Industrial Production Methods: Industrial production of Secretin (21-27) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the peptide.
Analyse Chemischer Reaktionen
Types of Reactions: Secretin (21-27) can undergo various chemical reactions, including:
Oxidation: This can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with altered biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products: The major products formed from these reactions include oxidized, reduced, or substituted variants of Secretin (21-27), each with potentially different biological activities .
Wissenschaftliche Forschungsanwendungen
Secretin (21-27) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and its interaction with receptors.
Medicine: Explored for its potential therapeutic applications in conditions like pancreatic insufficiency and certain gastrointestinal disorders.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide analysis .
Wirkmechanismus
Secretin (21-27) exerts its effects by binding to the secretin receptor, a G protein-coupled receptor located on the surface of target cells. This binding activates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. The elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various target proteins, resulting in the secretion of bicarbonate and water from the pancreas and bile ducts. This mechanism helps neutralize the acidic chyme and maintain the pH balance in the duodenum .
Vergleich Mit ähnlichen Verbindungen
Secretin (21-27) is part of the secretin superfamily, which includes other peptides like:
- Vasoactive Intestinal Peptide (VIP)
- Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP)
- Glucagon
- Glucose-Dependent Insulinotropic Polypeptide (GIP)
Uniqueness: Secretin (21-27) is unique in its specific role in regulating the pH of the duodenum and its targeted action on the pancreas and bile ducts. While other peptides in the secretin superfamily share structural similarities and some overlapping functions, Secretin (21-27) is distinct in its primary physiological role and receptor specificity .
Eigenschaften
CAS-Nummer |
45323-83-9 |
|---|---|
Molekularformel |
C36H68N12O8 |
Molekulargewicht |
797.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanediamide |
InChI |
InChI=1S/C36H68N12O8/c1-18(2)14-24(35(56)48-29(21(7)8)30(39)51)44-28(50)17-43-32(53)23(11-12-27(38)49)45-33(54)26(16-20(5)6)47-34(55)25(15-19(3)4)46-31(52)22(37)10-9-13-42-36(40)41/h18-26,29H,9-17,37H2,1-8H3,(H2,38,49)(H2,39,51)(H,43,53)(H,44,50)(H,45,54)(H,46,52)(H,47,55)(H,48,56)(H4,40,41,42)/t22-,23-,24-,25-,26-,29-/m0/s1 |
InChI-Schlüssel |
YBMXBJXMYNRVEZ-WTWMNNMUSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


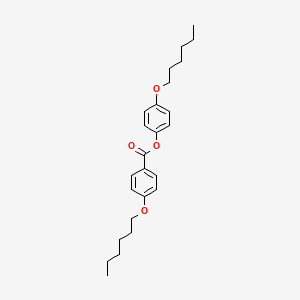
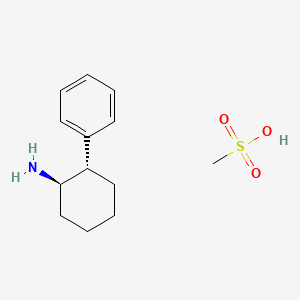
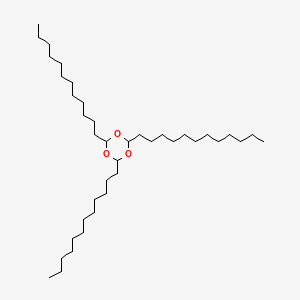
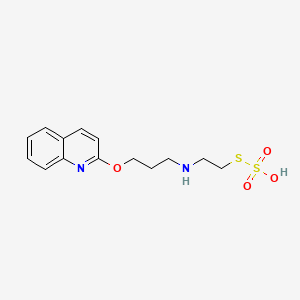
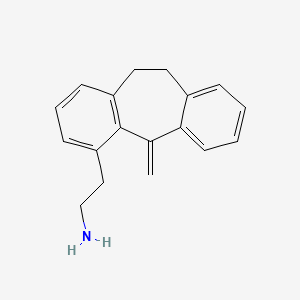
![{[2-(Hydroxyamino)-2-oxoethyl]amino}acetic acid](/img/structure/B14666165.png)


![5,7,7-Trimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14666187.png)
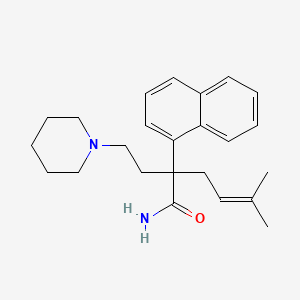
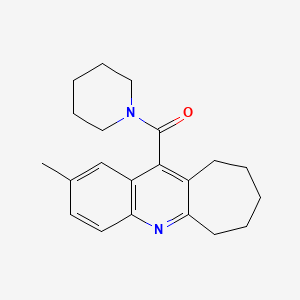
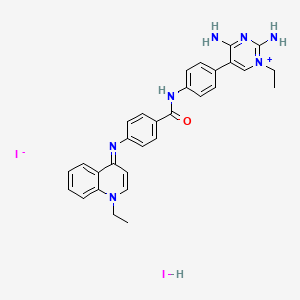
![7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B14666222.png)
![4h-[1,3,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14666230.png)
